3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one - 121714-18-9

3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one

Catalog Number: EVT-441119
CAS Number: 121714-18-9
Molecular Formula: C25H36O4Si2
Molecular Weight: 456.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action

The bis(silyl)-type bidentate ligand precursors, such as xantsil-H2, are synthesized through a process involving dilithiation followed by treatment with chlorodimethylsilane. The xanthene core of these ligands is nearly planar, which is critical for their reactivity and ability to form complexes with transition metals like iron, ruthenium, and osmium1. The ligand's planarity and electronic properties facilitate the coordination to metal centers, leading to the formation of various metal complexes. For instance, UV irradiation and thermal reactions with metal carbonyls result in the formation of cis-metal complexes with the xantsil ligand. These complexes exhibit unique reactivity patterns, such as the formation of hydride-bridged clusters and the ability to undergo thermolysis to yield other metal complexes1.

Applications in Various Fields

Catalysis

Ruthenium complexes bearing the xantsil ligand have been found to catalyze the reactions of internal arylalkynes with tertiary silanes. This catalytic process involves a unique ortho-selective C–H silylation of an aryl group in arylalkynes, accompanied by hydrogenation of their C–C triple bonds. The alkynyl moiety in these substrates serves a dual role as both a directing group and a hydrogen acceptor. This dual functionality is pivotal in achieving the trans-selective hydrogenation of arylalkynes, leading to the formation of (E)-alkenes with ortho-silylated aryl groups2. The substrate scope of this catalytic reaction has been explored with various combinations of arylalkynes and tertiary silanes, demonstrating the versatility and potential of these ruthenium complexes in organic synthesis.

Material Science

While the provided papers do not directly discuss applications in material science, the structural features of the xantsil ligand suggest potential utility in this field. The planarity and electronic properties of the xanthene-derived ligands could be exploited in the design of materials with specific optical or electronic characteristics. The ability to form stable complexes with various metals could also be beneficial in creating catalysts or functional materials for industrial applications.

Case Studies

The papers provided do not include specific case studies; however, the detailed exploration of the catalytic reactions using ruthenium complexes of the xantsil ligand serves as a practical example of the ligand's application in organic synthesis. The ortho-C–H silylation/hydrogenation reaction represents a significant advancement in the field, showcasing the potential of these complexes in the selective modification of organic molecules2.

Properties

CAS Number

121714-18-9

Product Name

3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one

IUPAC Name

3,6-bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one

Molecular Formula

C25H36O4Si2

Molecular Weight

456.7 g/mol

InChI

InChI=1S/C25H36O4Si2/c1-24(2,3)30(7,8)28-17-11-13-19-21(15-17)27-22-16-18(12-14-20(22)23(19)26)29-31(9,10)25(4,5)6/h11-16H,1-10H3

InChI Key

HQLRKZSMYDILQZ-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(=O)C3=C(O2)C=C(C=C3)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(=O)C3=C(O2)C=C(C=C3)O[Si](C)(C)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.